molecular formula C27H22BrN3O2S B2570418 2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-81-3

2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2570418
CAS No.: 2034582-81-3
M. Wt: 532.46
InChI Key: YGTDFEYRFYXTER-UHFFFAOYSA-N
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Description

2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22BrN3O2S and its molecular weight is 532.46. The purity is usually 95%.
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Biological Activity

The compound 2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034555-78-5) is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological evaluations, focusing on its cytotoxicity and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C27H22BrN3O2SC_{27}H_{22}BrN_{3}O_{2}S, with a molecular weight of 532.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core substituted with a thioether and methoxybenzyl groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC27H22BrN3O2SC_{27}H_{22}BrN_{3}O_{2}S
Molecular Weight532.5 g/mol
CAS Number2034555-78-5

Synthesis

The synthesis of this compound involves the reaction of 4-bromobenzyl bromide with appropriate thiol and methoxybenzyl derivatives under controlled conditions. The process typically employs solvents such as DMF (dimethylformamide) and requires purification steps like crystallization to yield the final product in high purity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it exhibits significant antiproliferative activity:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • EC50 Values :
    • HeLa: 10.5μM10.5\,\mu M
    • MCF-7: 15.3μM15.3\,\mu M
    • A549: 12.8μM12.8\,\mu M

These values suggest that the compound is more effective against HeLa cells compared to the other tested lines.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Cycle Progression : Flow cytometry analysis revealed an increase in the proportion of cells in the G0/G1 phase, indicating a blockade in cell cycle progression.
  • Induction of Apoptosis : Annexin V/PI staining showed that treatment with the compound leads to increased apoptotic cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-d]pyrimidine derivatives can be influenced by various substituents on the core structure. Substitutions at different positions have been studied to optimize potency and selectivity:

Substituent PositionEffect on Activity
C7 (Bromine)Enhances antiproliferative activity
N5 (Aliphatic)Reduces toxicity while maintaining efficacy

Case Studies

  • Case Study 1 : A study conducted by Xie et al. demonstrated that compounds similar to this derivative showed IC50 values as low as 3.3μM3.3\,\mu M against specific cancer cell lines, highlighting the potential for developing effective anticancer agents.
  • Case Study 2 : Another investigation focused on N-substituted pyrrolo[3,2-d]pyrimidines indicated that modifications at the C7 position significantly impacted their cytotoxic properties, suggesting a critical role for structural diversity in enhancing biological activity.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrN3O2S/c1-33-23-10-6-5-9-20(23)16-31-26(32)25-24(22(15-29-25)19-7-3-2-4-8-19)30-27(31)34-17-18-11-13-21(28)14-12-18/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDFEYRFYXTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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